molecular formula C5H11ClN2O2 B13397222 4-Hydroxypyrrolidine-2-carboxamide hydrochloride

4-Hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13397222
M. Wt: 166.60 g/mol
InChI Key: OICPVUAPEGFLSK-UHFFFAOYSA-N
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Description

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral compound that plays a significant role in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is known for its unique stereochemistry. This compound is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is usually carried out at low temperatures to maintain the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes are often employed to convert the precursor to the desired product with high yield and purity . These methods are advantageous due to their environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets. It often acts as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl and amide groups in the compound facilitate its binding to active sites of enzymes, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPVUAPEGFLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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